3-formyl-1H-indole-5-carboxylic acid
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Overview
Description
3-formyl-1H-indole-5-carboxylic acid is an indole derivative . It is a significant heterocyclic system in natural products and drugs . It plays a main role in cell biology .
Synthesis Analysis
The synthesis of indole derivatives has been widely studied. For instance, a series of novel indole-azolidinone hybrids has been synthesized via Knoevenagel reaction .Molecular Structure Analysis
The molecular formula of this compound is C10H7NO3 . Its molecular weight is 189.17 g/mol . The InChI code is 1S/C10H7NO3/c12-5-7-4-11-9-2-1-6 (10 (13)14)3-8 (7)9/h1-5,11H, (H,13,14) .Chemical Reactions Analysis
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response .Physical and Chemical Properties Analysis
The density of this compound is predicted to be 1.341±0.06 g/cm3 . Its boiling point is predicted to be 404.4±25.0 °C . The vapor pressure is 9.46E-07mmHg at 25°C .Scientific Research Applications
Indole Synthesis and Classification
Indole compounds, including derivatives like 3-formyl-1H-indole-5-carboxylic acid, are pivotal in organic synthesis. A comprehensive review classifies indole synthesis strategies, highlighting the diversity of methods available for constructing indole's complex structure. Such classifications facilitate the understanding and development of new synthetic routes for indole derivatives, potentially including this compound, for various scientific applications (Taber & Tirunahari, 2011).
Biocatalyst Inhibition by Carboxylic Acids
Research on carboxylic acids, including those related to indole-5-carboxylic acid, reveals their inhibitory effects on microbial biocatalysts. This understanding is crucial for engineering robust microbial strains for industrial applications, suggesting potential research applications in optimizing fermentation processes and biorenewable chemical production (Jarboe, Royce, & Liu, 2013).
Pharmacokinetics and Protective Roles of Indole Derivatives
Indoles, including specific derivatives, exhibit protective effects against chronic liver diseases, highlighting their importance in medicinal chemistry. The pharmacokinetics and multiple protective roles of these compounds in liver protection provide a basis for further exploration of indole derivatives in therapeutic research (Wang et al., 2016).
Carboxylic Acids in Drug Synthesis
Levulinic acid, a carboxylic acid, showcases the utility of carboxylic acid derivatives in drug synthesis. Its ability to serve as a precursor for various chemicals underscores the potential of carboxylic acids, including indole-5-carboxylic acid derivatives, in developing novel pharmaceuticals and therapeutic agents (Zhang et al., 2021).
Mechanism of Action
Target of Action
3-Formyl-1H-indole-5-carboxylic acid is an indole derivative . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . They bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes at the cellular level . These interactions can lead to the treatment of various disorders, including cancer and microbial infections .
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response . .
Result of Action
Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in the bioconversion of indoles from tryptophan . Additionally, diet and intestinal commensal bacteria can influence the metabolism of indole and its derivatives .
Safety and Hazards
Future Directions
Indole and its derivatives show good therapeutic prospects . They have attracted increasing attention in recent years for their potential as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body . New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .
Biochemical Analysis
Biochemical Properties
Indole derivatives, including 3-formyl-1H-indole-5-carboxylic acid, are known to interact with multiple receptors, which makes them useful in developing new therapeutic derivatives
Cellular Effects
Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Properties
IUPAC Name |
3-formyl-1H-indole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-5-7-4-11-9-2-1-6(10(13)14)3-8(7)9/h1-5,11H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXSUQLMUWDUDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=CN2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148563-41-1 |
Source
|
Record name | 3-formyl-1H-indole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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